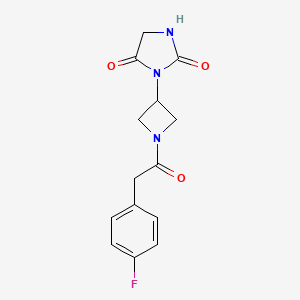

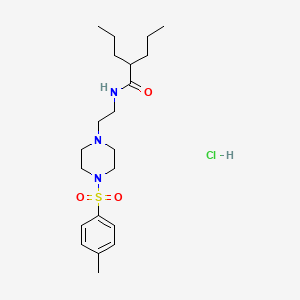

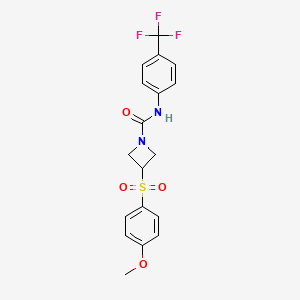

![molecular formula C20H20N2O4S B2844175 Methyl 2-[2-(3,4-dimethylbenzoyl)imino-6-methoxy-1,3-benzothiazol-3-yl]acetate CAS No. 865199-90-2](/img/structure/B2844175.png)

Methyl 2-[2-(3,4-dimethylbenzoyl)imino-6-methoxy-1,3-benzothiazol-3-yl]acetate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of similar compounds involves the reaction of amines with other organic compounds to form Schiff base ligands . For example, 1,3-thiazol-2-amine and 6-ethoxy-1,3-benzothiazole-2-amine can be reacted with 3-methoxy-2-hydroxybenzaldehyde to yield such ligands . These ligands can then be used to chelate bivalent metals such as cobalt, nickel, copper, and zinc .Molecular Structure Analysis

The molecular structure of these types of compounds is often determined using various analytical, physical, and spectroscopic methods, including FT-IR, UV-Vis, 1H and 13C NMR, and MS . The spectral results, along with magnetic measurements, suggest an octahedral geometry for the resulting metal chelates .Chemical Reactions Analysis

The chemical reactions involving these compounds are typically characterized by the formation of metal chelates from Schiff base ligands . The ligands are formed by the reaction of amines with other organic compounds, and these ligands then react with metal ions to form the chelates .Applications De Recherche Scientifique

Aldose Reductase Inhibitors for Diabetic Complications

Derivatives of Methyl 2-[2-(3,4-dimethylbenzoyl)imino-6-methoxy-1,3-benzothiazol-3-yl]acetate have been synthesized and evaluated as inhibitors of aldehyde reductase and aldose reductase. These compounds showed significant inhibitory potency, suggesting potential as novel drugs for treating diabetic complications (Ali et al., 2012).

Anti-inflammatory Activity

A series of derivatives were synthesized to evaluate their in-vitro anti-inflammatory activity. These derivatives demonstrated significant anti-inflammatory effects, indicating their potential for further development into anti-inflammatory agents (Rathi et al., 2013).

Antimicrobial Activity

Research on the synthesis of benzothiazole and pyrimido[2,1-b][1,3]benzothiazole derivatives explored their antimicrobial properties. Some of these compounds exhibited potent antimicrobial activities, offering insights into developing new antimicrobial agents (Badne et al., 2011).

Corrosion Inhibition

Studies have demonstrated that benzothiazole derivatives act as effective corrosion inhibitors for metals in acidic environments. These findings have practical implications for protecting industrial machinery and infrastructure from corrosion (Quraishi & Sharma, 2005).

Heterocyclic Chemistry

The synthesis and functional study of various heterocyclic systems using Methyl 2-[2-(3,4-dimethylbenzoyl)imino-6-methoxy-1,3-benzothiazol-3-yl]acetate derivatives have contributed significantly to heterocyclic chemistry. These studies provide valuable insights into the synthesis of novel heterocyclic compounds with potential applications in pharmaceuticals (Kočevar et al., 1992).

Green Chemistry

An efficient synthesis method for functionalized thiazol-2(3H)-imine via a three-component tandem reaction in ionic liquid media was developed. This method emphasizes the principles of green chemistry, offering an environmentally friendly approach to chemical synthesis (Shahvelayati et al., 2017).

Orientations Futures

Propriétés

IUPAC Name |

methyl 2-[2-(3,4-dimethylbenzoyl)imino-6-methoxy-1,3-benzothiazol-3-yl]acetate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H20N2O4S/c1-12-5-6-14(9-13(12)2)19(24)21-20-22(11-18(23)26-4)16-8-7-15(25-3)10-17(16)27-20/h5-10H,11H2,1-4H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SHEIWELZDZMPHK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)C(=O)N=C2N(C3=C(S2)C=C(C=C3)OC)CC(=O)OC)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H20N2O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

384.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Methyl 2-[2-(3,4-dimethylbenzoyl)imino-6-methoxy-1,3-benzothiazol-3-yl]acetate | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

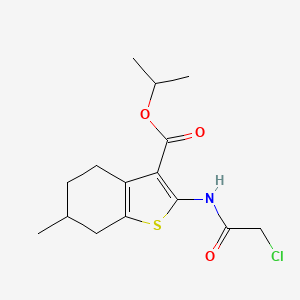

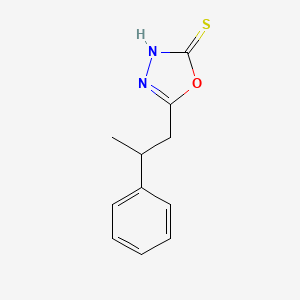

![2-[(1-{5H,6H,7H-pyrazolo[3,2-b][1,3]oxazine-2-carbonyl}pyrrolidin-3-yl)oxy]quinoxaline](/img/structure/B2844094.png)

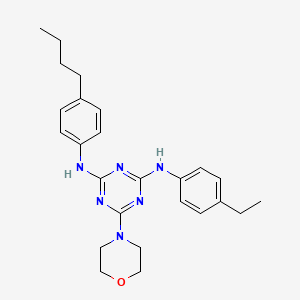

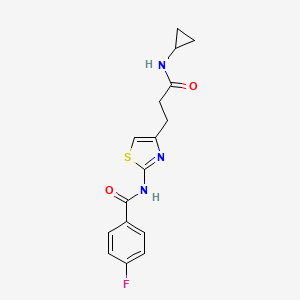

![3-((3-chlorophenyl)sulfonyl)-1-(3-methoxypropyl)-1H-pyrrolo[2,3-b]quinoxalin-2-amine](/img/structure/B2844095.png)

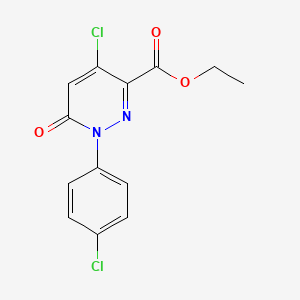

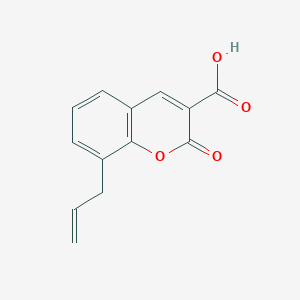

![N-{2-[2-(4-chlorophenyl)-4-methyl-1,3-thiazol-5-yl]ethyl}-2-(4-methoxyphenoxy)acetamide](/img/structure/B2844106.png)

![(S)-6-phenyl-3,10-bis(2-((S)-pyrrolidin-2-yl)-1H-imidazol-5-yl)-6H-benzo[5,6][1,3]oxazino[3,4-a]indole dihydrochloride](/img/structure/B2844110.png)

![methyl 4-{[(2-oxo-4-phenylquinazolin-1(2H)-yl)acetyl]amino}benzoate](/img/structure/B2844112.png)